molecular formula C21H23FN2O2 B3615138 1-(4-fluorobenzoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

1-(4-fluorobenzoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B3615138
M. Wt: 354.4 g/mol
InChI Key: FITOMSGWMADHDS-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as Fluorophenylpiperazine (FPP), is a chemical compound with a molecular formula of C22H26FN3O2. FPP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

FPP acts as a serotonin receptor agonist, which means that it binds to serotonin receptors and activates them. This activation leads to the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
FPP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the alteration of gene expression. FPP has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of FPP is its high affinity for serotonin receptors, making it a potent agonist for studying the effects of serotonin receptor activation. However, one of the limitations of FPP is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of FPP, including the development of more selective serotonin receptor agonists, the investigation of the effects of FPP on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-(4-fluorobenzoyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, or FPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. FPP acts as a serotonin receptor agonist and has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of ion channels. While there are limitations to the study of FPP, there are several future directions for its investigation, suggesting its potential as a valuable tool in the study of various neurological disorders.

Scientific Research Applications

FPP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. FPP has been shown to have a high affinity for serotonin receptors, making it a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c22-19-8-6-18(7-9-19)21(26)24-14-11-17(12-15-24)20(25)23-13-10-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITOMSGWMADHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328471
Record name 1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

591239-23-5
Record name 1-(4-fluorobenzoyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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